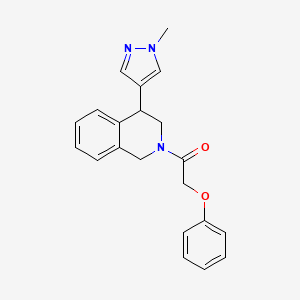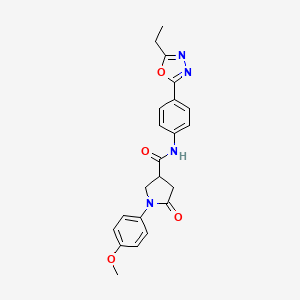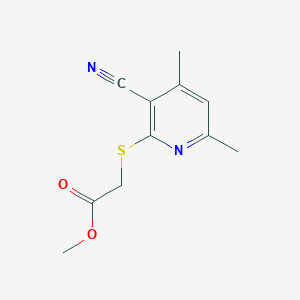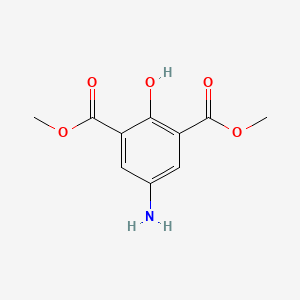![molecular formula C21H17N3O3S B2532659 methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 941942-54-7](/img/structure/B2532659.png)
methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, as seen in the preparation of oxazolo and pyridazin derivatives . For example, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives starts with the reduction of an azo dye followed by condensation with acetic anhydride or ethyl benzoate . Similarly, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods suggest that the synthesis of the compound of interest might also involve a multi-step process including condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopies, as well as single crystal X-ray diffraction . Density functional theory (DFT) is also used to optimize molecular structures and predict vibrational frequencies and chemical shifts . These techniques could be applied to determine the molecular structure of "methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate."
Chemical Reactions Analysis
The chemical reactivity of related compounds is studied using global chemical reactivity descriptors and natural population analysis (NPA) . The behavior of compounds in different solvent media can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . These analyses provide insights into the reactivity and stability of the compounds, which would be relevant for understanding the chemical reactions involving the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their fluorescent properties, are often of interest in research. For instance, some oxazolo and pyridazin derivatives have been evaluated as fluorescent whitening agents . The crystal structures of similar compounds reveal intermolecular interactions, such as hydrogen bonding, which can influence their physical properties . Theoretical calculations, including non-linear optical (NLO) properties, are also performed to predict the behavior of these compounds . These studies could inform the expected physical and chemical properties of "this compound."
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate belongs to a class of compounds that are pivotal in the synthesis of various heterocyclic compounds. For instance, derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and thiazolo[3,2-a]pyrimidin-5-one have been synthesized using related compounds as reagents. These synthetic processes often involve the formation of amino-substituted fused pyrimidinones through cyclocondensation reactions, highlighting the compound's utility in constructing complex heterocyclic systems with potential pharmaceutical applications (Toplak et al., 1999).
Antimicrobial and Antiproliferative Properties
Certain derivatives synthesized from this compound or its analogs have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. These studies often involve docking studies to assess the compounds' potential interactions with biological targets, such as enzymes or receptors involved in disease processes. For example, chromeno[4,3-b]pyridine derivatives exhibited promising results in computational ADME and Lipinski's analysis, indicating their potential as anticancer agents (Ghada E. Abd El Ghani et al., 2022).
Structural and Electronic Properties Analysis
Compounds in this category are also subjects of extensive structural and electronic properties analyses, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy framework constructions. These analyses contribute to a deeper understanding of the compounds' molecular structures, stability, and reactivity, which are crucial for their potential applications in material science, catalysis, and drug design (Hamdi Hamid Sallam et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-22-18-19(28-13)17(15-6-4-3-5-7-15)23-24(20(18)25)12-14-8-10-16(11-9-14)21(26)27-2/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUMFZLYJHCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)


![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)

![5-hexyl-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2532586.png)





![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)